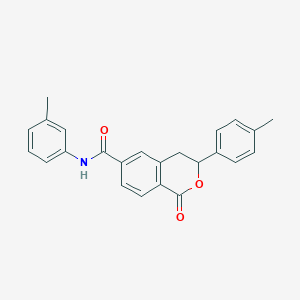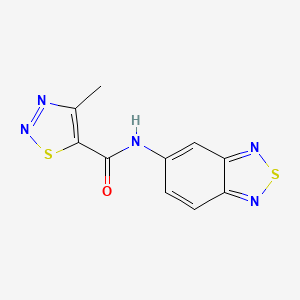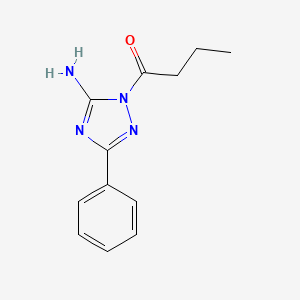
1-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)butan-1-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The triazole ring is known for its stability and versatility, making it a valuable scaffold in medicinal chemistry and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)butan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable ketone, such as butan-1-one, under acidic or basic conditions. The reaction typically proceeds through nucleophilic substitution, where the amino group of the triazole attacks the carbonyl carbon of the ketone, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, microwave-assisted synthesis has been explored as a method to enhance reaction rates and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted triazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, Lewis acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Applications De Recherche Scientifique
1-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)butan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Medicine: The compound has shown potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent in preclinical studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
- 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
Uniqueness
1-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)butan-1-one is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its hydrophobic interactions, while the amino group provides opportunities for hydrogen bonding. These features make it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H14N4O |
|---|---|
Poids moléculaire |
230.27 g/mol |
Nom IUPAC |
1-(5-amino-3-phenyl-1,2,4-triazol-1-yl)butan-1-one |
InChI |
InChI=1S/C12H14N4O/c1-2-6-10(17)16-12(13)14-11(15-16)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H2,13,14,15) |
Clé InChI |
BZLRZNISTORZEP-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)N1C(=NC(=N1)C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(3,4-dimethoxyphenyl)-4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14981493.png)
![1-[7-(4-Chlorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B14981498.png)
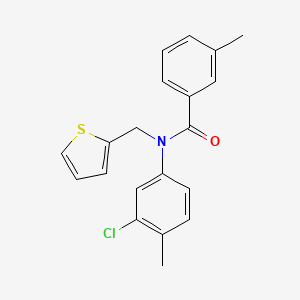

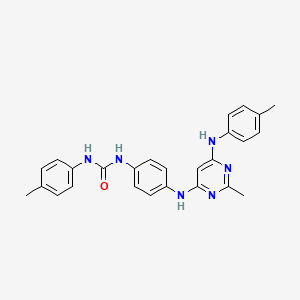
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14981518.png)
![N-(4-chlorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14981526.png)
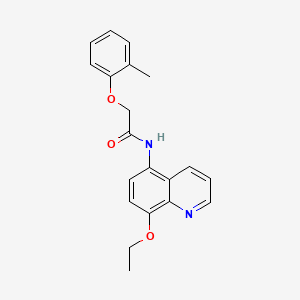
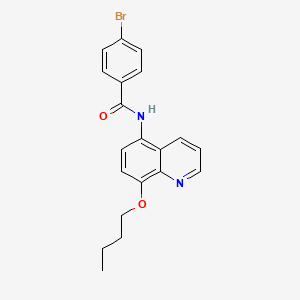
![2-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B14981550.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-methylbenzamide](/img/structure/B14981552.png)
![5-ethyl-3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B14981559.png)
